Panaxydol
Overview
Description
Panaxydol is a biologically active polyacetylenic compound derived from the roots of Panax ginseng and Panax notoginseng. It is known for its potent medicinal properties, including neuroprotective, anti-inflammatory, and anti-cancer effects. This compound is a significant component of traditional Chinese medicine and has been extensively studied for its therapeutic potential.
Mechanism of Action
Target of Action
Panaxydol, a polyacetylene compound derived from Panax notoginseng, has been found to target cancer cells, showing high potency against them . It also targets neurons and Schwann cells (SCs), protecting them from injury .
Mode of Action
This compound interacts with its targets, primarily cancer cells, neurons, and SCs, in a way that promotes beneficial changes. In the case of cancer cells, it exhibits significant chemopreventive effects against oncogenesis and mutations that can lead to genetic instability . For neurons and SCs, this compound stimulates the expression and secretion of neurotrophic factors (NTFs) by SCs .
Biochemical Pathways
It’s known that this compound is a polyketide-type compound, suggesting its biosynthesis may involve decarboxylation of fatty acids, possibly crepenynic acid . In the early stage of injury, this compound significantly upregulates the mRNA expression of brain-derived neurotrophic factor (BDNF) and its receptors in distal injured nerves .
Pharmacokinetics
It’s known that this compound can be safely administered at a dose of 10 mg/kg/day .
Result of Action
The action of this compound results in several beneficial effects. It has been shown to increase the myelination of regenerated nerve fibers and promote sensory and motor function recovery . It also has anti-cancer properties, showing high potency against cancer cells .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For instance, in an in vivo study, this compound was injected intraperitoneally into rats for two consecutive weeks after sciatic nerve transection, leading to sensory and motor recovery . This suggests that the physiological environment can play a crucial role in the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Panaxydol can be synthesized through various methods, including the decarboxylation of fatty acids. One common synthetic route involves the use of crepenynic acid as an intermediate. The process typically includes the following steps:
Extraction: The roots of Panax ginseng are washed, cut into pieces, frozen using liquid nitrogen, and lyophilized.
Labeling Experiments: Plants are supplied with carbon dioxide under field conditions or supplemented with labeled glucose in sterile root cultures.
Industrial Production Methods: Industrial production of this compound involves the extraction of Panax ginseng roots using solvents such as aqueous alcohol solutions or propylene glycol. The extraction process may include percolation, concentration under vacuum, and drying. The solvent used can vary, including options like ethanol, butylene glycol, and sunflower seed oil .
Chemical Reactions Analysis
Types of Reactions: Panaxydol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive oxygen species, which play a role in its anti-cancer properties.
Reduction: Reduction reactions can modify the polyacetylenic structure of this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide and oxygen can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various organic reagents can be used depending on the desired functional group.
Major Products: The major products formed from these reactions include modified polyacetylenic compounds with altered biological activities .
Scientific Research Applications
Panaxydol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyacetylenic structures and their reactivity.
Industry: Utilized in the development of health-promoting drugs and supplements derived from ginseng extracts.
Comparison with Similar Compounds
Panaxydol is often compared with other polyacetylenic compounds such as panaxynol and falcarinol. These compounds share similar structures but differ in their biological activities:
Panaxynol: Another polyacetylenic compound found in Panax ginseng, known for its anti-cancer properties.
Falcarinol: Found in various plants, including carrots, and known for its anti-inflammatory and anti-cancer effects.
Uniqueness of this compound: this compound is unique due to its potent neuroprotective effects and its ability to promote nerve regeneration, which is not as prominent in other similar compounds .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.
Properties
IUPAC Name |
8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLDSGIQZAFIAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1C(O1)CC#CC#CC(C=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415267 | |
Record name | Panaxydol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114718-63-7, 72800-72-7 | |
Record name | Panaxydol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Panaxydol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034000 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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